Carbamic acid, (2-methylphenyl)-, methyl ester
Overview
Description
Carbamic acid, (2-methylphenyl)-, methyl ester is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
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Biological Activity
Carbamic acid, (2-methylphenyl)-, methyl ester, commonly known as a carbamate derivative, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : CHNO
- Molecular Weight : 165.19 g/mol
- CAS Number : 14983-92-7
The compound features a methyl ester group attached to a carbamic acid moiety with a 2-methylphenyl substituent. This specific substitution is believed to influence its biological activity and reactivity compared to other carbamates.
1. Enzyme Inhibition
One of the most significant biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE). This enzyme plays a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in conditions like Alzheimer's disease where cholinergic signaling is impaired.
2. Potential Applications in Medicinal Chemistry
Carbamate derivatives are often explored for their potential applications in drug design. The ability of this compound to act as an intermediate in the synthesis of other biologically active compounds highlights its importance in medicinal chemistry. For instance, modifications to the carbamate structure can enhance insecticidal or fungicidal properties, making it valuable in agricultural chemistry as well.
3. Case Studies and Research Findings
Several studies have investigated the biological effects and mechanisms of action of carbamic acid derivatives:
- Study on AChE Inhibition : Research demonstrated that carbamic acid derivatives exhibit varying degrees of AChE inhibition. The specific structure of (2-methylphenyl)-methyl ester was noted for its potent inhibitory effects compared to simpler carbamates.
- Synthesis and Biological Evaluation : A study synthesized several derivatives of carbamic acid and evaluated their biological activities. The results indicated that modifications at the phenyl ring significantly impacted both enzyme inhibition and cytotoxicity against cancer cell lines .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Direct Reaction with Methyl Isocyanate :
- Phosgene Method :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds:
Compound Name | Structure/Characteristics | Unique Features |
---|---|---|
Methyl Carbamate | Simple methyl ester of carbamic acid | Commonly used as a solvent and reagent |
Ethyl Carbamate | Ethyl ester variant | Exhibits different solubility and reactivity |
Phenyl Carbamate | Aromatic substituent on the carbamate | Potentially different biological activities |
N,N-Dimethylcarbamate | Two methyl groups on nitrogen | Enhanced lipophilicity affecting absorption |
This table illustrates how variations in structure can lead to different biological activities and applications.
Properties
IUPAC Name |
methyl N-(2-methylphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-5-3-4-6-8(7)10-9(11)12-2/h3-6H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDBQTJXMGFFQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879510 | |
Record name | CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14983-92-7 | |
Record name | CARBAMIC ACID, (2-METHYLPHENYL)-, METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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